what is Terconazole-d4 and its primary use in research
what is Terconazole-d4 and its primary use in research
An In-depth Examination of the Deuterated Internal Standard for Quantitative Bioanalysis
Abstract
Terconazole-d4 is the deuterium-labeled isotopologue of Terconazole, a triazole antifungal agent. Its primary application in research is as an internal standard for the quantitative analysis of Terconazole in biological matrices, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms on the piperazine ring creates a stable mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations during sample processing and analysis. This technical guide provides a comprehensive overview of Terconazole-d4, including its chemical properties, its crucial role in bioanalytical method development, and a detailed, representative experimental protocol for its use in pharmacokinetic studies.
Introduction to Terconazole-d4
Terconazole-d4 is a synthetic, stable isotope-labeled version of Terconazole. The key difference lies in the replacement of four hydrogen atoms with deuterium atoms at the 2,2,6,6-positions of the piperazine ring. This isotopic substitution renders Terconazole-d4 chemically identical to Terconazole in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Chemical Properties:
| Property | Value |
| Chemical Name | 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
| Molecular Formula | C₂₆D₄H₂₇Cl₂N₅O₃ |
| Molecular Weight | 536.49 g/mol |
| CAS Number | 1398065-50-3 |
| Appearance | Solid |
Primary Use in Research: The Internal Standard
The principal application of Terconazole-d4 is as an internal standard (IS) in bioanalytical methods designed to quantify Terconazole in complex biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
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Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. Since Terconazole-d4 has the same retention time and ionization characteristics as Terconazole, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
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Compensation for Sample Preparation Variability: During extraction, evaporation, and reconstitution steps, there can be analyte loss. As the internal standard is added at the beginning of the sample preparation process and behaves identically to the analyte, the analyte-to-IS ratio remains constant, thus correcting for any inconsistencies in sample handling.
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Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies that inform drug development and regulatory submissions.
Experimental Protocol: Quantification of Terconazole in Human Plasma
The following is a representative, detailed methodology for the determination of Terconazole in human plasma using Terconazole-d4 as an internal standard with LC-MS/MS.
Materials and Reagents
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Terconazole reference standard
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Terconazole-d4 internal standard
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terconazole | 532.2 | 128.1 | 35 |
| Terconazole-d4 | 536.2 | 132.1 | 35 |
Sample Preparation
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Spiking: To 100 µL of human plasma, add 10 µL of Terconazole-d4 working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of Terconazole working solution.
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Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
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Transfer: Transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of Terconazole using Terconazole-d4.
Caption: Bioanalytical workflow for Terconazole quantification.
Signaling Pathways and Logical Relationships
As Terconazole-d4's primary role is that of an analytical tool rather than a pharmacologically active agent, it is not directly involved in signaling pathways. However, the logical relationship in its use as an internal standard can be visualized.
